2-[(Benzyloxy)methyl]-1,3,4-oxadiazole
Description
Significance of the 1,3,4-Oxadiazole (B1194373) Scaffold in Contemporary Chemical Research
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry and materials science. biosynth.comnih.gov Its significance stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for versatile substitution at the 2- and 5-positions. mdpi.com This structural flexibility allows for the fine-tuning of biological activity and physical characteristics. biosynth.com
In the realm of drug discovery, the 1,3,4-oxadiazole moiety is recognized as a bioisostere for amide and ester groups, meaning it can replace these functional groups in a drug molecule without losing biological activity, often while improving pharmacokinetic properties. mdpi.comnih.gov Consequently, this scaffold is a core component in a wide array of pharmacologically active agents, demonstrating properties that include antibacterial, anticancer, anti-inflammatory, antifungal, antiviral, and anticonvulsant activities. biosynth.comresearchgate.netresearchgate.net
Beyond medicine, 1,3,4-oxadiazole derivatives are valued in materials science for their thermal stability and electron-transporting capabilities. These properties have led to their application in the development of organic light-emitting diodes (OLEDs), scintillators, and corrosion inhibitors. mdpi.comnih.gov The compound 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, with its aromatic benzyloxy group, exemplifies the type of structure that can be explored for such applications.
Overview of Heterocyclic Systems Incorporating Oxygen and Nitrogen Atoms
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and biology. mdpi.com Systems incorporating both oxygen and nitrogen are particularly noteworthy. Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. scielo.br They are derived from furan (B31954) by the replacement of two methane (B114726) groups (=CH) with two pyridine-type nitrogen atoms (-N=). scielo.br
Depending on the relative positions of the heteroatoms, four isomers of oxadiazole exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. nih.govresearchgate.net Among these, the 1,3,4- and 1,2,4-isomers are the most stable and extensively studied due to their significant biological activities and synthetic accessibility. researchgate.net The 1,3,4-oxadiazole ring is planar and aromatic, which contributes to its stability and its ability to engage in various non-covalent interactions within biological systems. Other important O, N-containing heterocycles include oxazoles and isoxazoles, which also serve as core structures in numerous bioactive compounds. rsc.org
The basic physicochemical properties of the parent 1,3,4-oxadiazole and the specific subject of this article are summarized below.
| Property | 1,3,4-Oxadiazole (Parent) | This compound |
| Molecular Formula | C₂H₂N₂O | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 70.05 g/mol | 190.20 g/mol |
| Physical State | Liquid | Not specified in literature |
| Boiling Point | 150 °C | Not specified in literature |
| CAS Number | 244-89-3 | 23571-73-5 biosynth.com |
This table presents basic data for the parent heterocycle and the specific compound of interest.
Evolution of Research Themes within 1,3,4-Oxadiazole Chemistry
Research into 1,3,4-oxadiazole chemistry has evolved significantly since its inception. Early work focused primarily on fundamental synthesis methods. The most classical and enduring route is the cyclodehydration of 1,2-diacylhydrazines, often using harsh dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride. nih.govnih.gov Another common approach involves the oxidative cyclization of acylhydrazones. orientjchem.org
In recent decades, research themes have shifted towards the development of more efficient, scalable, and environmentally benign synthetic methodologies. organic-chemistry.org This includes the use of microwave-assisted synthesis, solid-supported reagents, and novel catalytic systems to shorten reaction times and improve yields. nih.gov
Concurrently, the scope of applications has broadened dramatically. While initially explored for a limited set of biological activities, the 1,3,4-oxadiazole scaffold is now investigated for a vast range of therapeutic targets. Modern research integrates computational methods, such as molecular docking, to rationally design derivatives with enhanced potency and selectivity for specific enzymes or receptors. nih.gov The hypothetical synthesis of this compound would likely start from benzyloxyacetic acid, which would be converted to its corresponding acid hydrazide and then cyclized, following these well-established synthetic principles. researchgate.net
The following table provides examples of research findings on various 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrating the diverse biological activities associated with this scaffold.
| Compound Structure (General) | Substituents (R¹, R²) | Observed Biological Activity | Reference |
| R¹ = Aryl, R² = Arylsulfonyl | Antibacterial, Antioxidant | nih.gov | |
| R¹ = Aryl, R² = N-phenylacetamide | Anti-inflammatory | nih.gov | |
| R¹ = 2-benzylthiophenyl, R² = Amino | Anticonvulsant | nih.gov | |
| R¹ = p-chlorophenoxymethyl, R² = Amino | Antimicrobial, Anti-inflammatory | ontosight.ai |
This interactive table showcases detailed research findings on various derivatives of the 1,3,4-oxadiazole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRWGGSQBLEZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Pathways of 2 Benzyloxy Methyl 1,3,4 Oxadiazole Analogues
Functionalization at the 1,3,4-Oxadiazole (B1194373) Core
The 1,3,4-oxadiazole ring, while aromatic, possesses a relatively electron-deficient character, which dictates its reactivity. Functionalization can be achieved through various strategies that target the carbon atoms of the heterocyclic ring, enabling the introduction of a wide range of substituents.
Aminomethylation Reactions (Mannich Type)
The Mannich reaction is a powerful method for C-C bond formation and is particularly effective for introducing aminomethyl groups onto acidic protons. In the context of 1,3,4-oxadiazole analogues, this reaction is typically performed on derivatives bearing a thione group at the 2- or 5-position, which provides the necessary acidic N-H proton.
The general reaction involves the condensation of a 5-substituted-1,3,4-oxadiazole-2-thione with formaldehyde (B43269) (or sometimes acetaldehyde) and a primary or secondary amine. tandfonline.comnih.govnih.gov This three-component reaction yields N-Mannich bases, where an aminomethyl group is attached to the nitrogen atom at the 3-position of the oxadiazole ring. nih.gov These reactions are often carried out in ethanol (B145695) at room temperature, providing the desired products in good yields. nih.govnih.gov A variety of amines can be employed, including aromatic amines and substituted piperazines, leading to a diverse library of derivatives. tandfonline.comnih.gov
Table 1: Examples of Mannich Reactions on 5-Substituted-1,3,4-oxadiazole-2-thiones
| 5-Substituent of Oxadiazole-2-thione | Aldehyde | Amine | Product | Reference(s) |
| p-Chlorophenyl | Formaldehyde | Diphenylamine | 3-(Diphenylaminomethyl)-5-(p-chlorophenyl)-1,3,4-oxadiazole-2-thione | tandfonline.com |
| 2-Hydroxyphenyl | Formaldehyde | 2-Aminopyridine | 3-(2-Pyridylaminomethyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione | tandfonline.com |
| 3,4-Dimethoxyphenyl | Formaldehyde | Aniline | 3-Anilinomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | nih.gov |
| 3,4-Dimethoxyphenyl | Formaldehyde | 4-Methylpiperazine | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | nih.gov |
Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For pre-formed oxadiazole rings, these reactions typically require a halogen substituent (e.g., bromine or iodine) on the core, which can then be coupled with a variety of partners.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides. wikipedia.orglibretexts.org This methodology can be applied to 2-halo-1,3,4-oxadiazole derivatives to introduce primary or secondary amino groups, providing a direct route to 2-amino-1,3,4-oxadiazole analogues that are otherwise synthesized through ring formation. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu). nih.gov
Other important cross-coupling reactions applicable to halogenated oxadiazoles (B1248032) include:
Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide, forming a C-C bond. It has been used to synthesize novel quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.govsemanticscholar.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been successfully employed for the alkynylation of 2-bromo-1,3,4-oxadiazoles, yielding 2-alkynyl-1,3,4-oxadiazole derivatives. thieme-connect.com
Table 2: Cross-Coupling Methodologies for Functionalizing Halogenated 1,3,4-Oxadiazoles
| Coupling Reaction | Substrates | Catalyst System (Typical) | Bond Formed | Product Type | Reference(s) |
| Buchwald-Hartwig | Halo-oxadiazole + Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N | Amino-oxadiazole | wikipedia.orgnih.gov |
| Suzuki | Halo-oxadiazole + Boronic Acid (RB(OH)₂) | Pd catalyst + Base | C-C | Aryl/Alkyl-oxadiazole | nih.govsemanticscholar.org |
| Sonogashira | Halo-oxadiazole + Alkyne (R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | C-C (sp) | Alkynyl-oxadiazole | thieme-connect.com |
Regioselective Introduction of Diverse Substituents at Ring Positions
A more direct approach to functionalizing the oxadiazole core involves the regioselective activation of a C-H bond, followed by reaction with an electrophile. This avoids the need for pre-installing a leaving group like a halogen.
A powerful strategy involves the direct metalation of the 1,3,4-oxadiazole scaffold via regioselective zincation or magnesiation using hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.orgnih.gov This approach allows for the deprotonation of the C-H bond at the 2- or 5-position under mild conditions. acs.org The resulting organometallic intermediate can then be trapped with a wide array of electrophiles. nih.gov For example, the zincated oxadiazole can undergo Negishi cross-coupling with aryl iodides to introduce aryl substituents or can be aminated using hydroxylamino benzoates in the presence of a copper catalyst. acs.org This method provides a versatile and regioselective route to functionalized heterocycles while tolerating many functional groups. acs.orgnih.gov
Table 3: Regioselective Functionalization of the 1,3,4-Oxadiazole Core via Metalation
| Metalating Agent | Reaction Type | Electrophile/Reagent | Introduced Substituent | Reference(s) |
| TMP₂Zn·2LiCl | Negishi Coupling | Aryl Iodide (Ar-I) | Aryl group | acs.org |
| TMP₂Zn·2MgCl₂·2LiCl | Amination | Hydroxylamino benzoate | Amino group (e.g., morpholinyl) | acs.org |
| TMPMgCl·LiCl | Iodination | Iodine (I₂) | Iodo group | acs.org |
| TMPZnCl·LiCl | Allylation | Allyl Bromide | Allyl group | acs.org |
Modifications within the Benzyloxy Side Chain and their Synthetic Implications
The benzyloxy side chain in 2-[(benzyloxy)methyl]-1,3,4-oxadiazole offers another key site for chemical modification, providing a pathway to a different class of analogues. The most significant transformation is the cleavage of the benzyl (B1604629) ether.
Debenzylation is a common synthetic step that unmasks a primary alcohol. This can be achieved through several standard methods:
Catalytic Hydrogenolysis: This is a mild and widely used method involving hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The reaction cleaves the C-O bond of the benzyl ether to yield 2-(hydroxymethyl)-1,3,4-oxadiazole and toluene (B28343) as a byproduct. nih.gov
Lewis Acid Cleavage: Reagents such as boron tribromide (BBr₃) can also be used to cleave benzyl ethers, although this method is harsher and less chemoselective than hydrogenolysis.
The synthetic implication of this debenzylation is profound. The resulting 2-(hydroxymethyl)-1,3,4-oxadiazole is a versatile intermediate. The primary hydroxyl group serves as a functional handle for a wide range of subsequent reactions, including:
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
Etherification: Reaction with alkyl halides to introduce different ether side chains.
Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid, which can then participate in further reactions like reductive amination or amide coupling.
This strategy allows for the creation of a large and diverse library of analogues from a single, common precursor, where modifications are focused on the side chain rather than the heterocyclic core.
Investigation of Novel Reaction Pathways and Reagent Systems
The construction of the 1,3,4-oxadiazole ring itself is a central aspect of synthesizing new analogues. While classical methods often rely on harsh dehydrating agents like phosphorus oxychloride (POCl₃), recent research has focused on developing milder, more efficient, and environmentally benign reaction pathways and reagent systems. nih.govluxembourg-bio.com
These novel systems often facilitate the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones to form the oxadiazole ring. nih.govopenmedicinalchemistryjournal.com The use of modern coupling and dehydrating agents can lead to higher yields, shorter reaction times, and greater tolerance for sensitive functional groups.
Key developments include:
Uronium Coupling Reagents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been used as an efficient reagent for the cyclodesulfurization of thiosemicarbazide (B42300) intermediates to form 2-amino-1,3,4-oxadiazoles under mild conditions. luxembourg-bio.com
Modern Dehydrating Agents: The Burgess reagent and combinations like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent followed by the Burgess reagent as a dehydrating agent have been developed for one-pot synthesis from carboxylic acids and hydrazides. nih.gov
Oxidative Cyclization Reagents: A variety of oxidizing agents have been explored for the cyclization of acylhydrazones, including 1,3-dibromo-5,5-dimethylhydantoin (B127087) and catalytic systems like Fe(III)/TEMPO with oxygen. jchemrev.comorganic-chemistry.org
Table 4: Selected Novel Reagents for the Synthesis of 1,3,4-Oxadiazole Derivatives
| Reagent/System | Precursor(s) | Reaction Type | Advantages | Reference(s) |
| TBTU | Hydrazide + Isothiocyanate | Cyclodesulfurization | Mild conditions, easy work-up | luxembourg-bio.com |
| Burgess Reagent | 1,2-Diacylhydrazine | Cyclodehydration | Milder alternative to POCl₃ | nih.govacs.org |
| HATU / Burgess Reagent | Carboxylic Acid + Hydrazide | One-pot coupling & cyclodehydration | Convenient one-pot protocol | nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide | Oxidative Cyclization | Inexpensive, safe, good for large scale | jchemrev.com |
| Fe(III)/TEMPO / O₂ | Aroyl Hydrazone | Catalytic Oxidative Cyclization | Broad scope, good functional group tolerance | organic-chemistry.org |
| Tosyl Chloride | Acyl(thio)semicarbazide | Cyclization | High yields, especially with thiosemicarbazides | nih.govjchemrev.com |
Computational and Theoretical Investigations of 1,3,4 Oxadiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular properties from first principles.
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard and effective method for investigating the electronic properties of organic molecules, including 1,3,4-oxadiazole (B1194373) derivatives. This approach is used to obtain optimized molecular geometries and to analyze various molecular orbitals. A common functional and basis set combination for such studies is the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with a 6-31G** or similar basis set. DFT calculations are instrumental in determining the stability and reactivity of these compounds. The theory's application allows for the prediction of optimized structures, which are crucial for subsequent analyses like molecular docking.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter.
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater propensity for electron transfer, which can be indicative of enhanced biological activity. Conversely, a larger energy gap implies greater stability and lower reactivity. For 1,3,4-oxadiazole derivatives, a smaller energy gap is often associated with increased reactivity. The distribution of HOMO and LUMO across the molecular structure can also pinpoint the regions most likely to be involved in electron donation and acceptance, respectively.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Unsubstituted Phenyl-Oxadiazole | -6.50 | -1.50 | 5.00 |
| Nitro-Substituted Phenyl-Oxadiazole | -7.00 | -2.50 | 4.50 |
| Amino-Substituted Phenyl-Oxadiazole | -6.00 | -1.20 | 4.80 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green or yellow areas represent regions of neutral potential.
For 1,3,4-oxadiazole systems, MEP maps can identify the electronegative oxygen and nitrogen atoms of the oxadiazole ring as regions of negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These methods are extensively used in drug discovery and design to predict the binding mode and affinity of a ligand to a receptor's active site.
Elucidation of Ligand-Biological Target Interaction Mechanisms
Molecular docking studies have been widely applied to various 1,3,4-oxadiazole derivatives to investigate their potential as inhibitors for a range of biological targets. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity based on a scoring function. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.
For instance, docking studies on 1,3,4-oxadiazole derivatives have been used to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and peptide deformylase. The insights gained from these simulations help in understanding the structure-activity relationships and in designing more potent and selective inhibitors.
| Compound Class | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Oxadiazole-Thiol Derivatives | COX-2 | -8.5 | ARG120, TYR355 |
| Benzimidazole-Oxadiazole Hybrids | CYP51 | -8.9 | HEM601, TYR132 |
| Amide-Linked Oxadiazoles (B1248032) | VEGFR2 | -7.8 | CYS919, ASP1046 |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Exploring the conformational energy landscape is crucial for understanding a molecule's flexibility and identifying its most stable, low-energy conformations.
For molecules with rotatable bonds, such as the benzyloxy group in 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, multiple conformations are possible. Computational methods can be used to perform systematic or stochastic conformational searches to identify the global and local energy minima. This information is vital for molecular docking studies, as the bioactive conformation of a ligand at the receptor site is often a low-energy conformer. Superimposing the low-energy conformers of designed molecules onto known active compounds can help in evaluating the pharmacophoric match and predicting potential biological activity.
In Silico Prediction of Molecular Properties Relevant to Biological Systems
Computational, or in silico, methods have become indispensable in the early stages of drug discovery and development. These techniques allow for the prediction of a compound's pharmacokinetic and pharmacodynamic properties before it is synthesized, saving significant time and resources. For 1,3,4-oxadiazole systems, including this compound, these computational models provide crucial insights into their potential as therapeutic agents.
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-like potential of a molecule. chemmethod.com Various computational tools and models are employed to estimate these parameters for 1,3,4-oxadiazole derivatives, providing a virtual assessment of a compound's likely behavior in a biological system. japtronline.com
Detailed research findings from studies on related 1,3,4-oxadiazole derivatives indicate a generally favorable ADMET profile for this class of compounds. For instance, in silico predictions often suggest good intestinal absorption. nih.gov The 1,3,4-oxadiazole scaffold is recognized for its favorable physicochemical and pharmacokinetic properties, which contribute to its biological activity. nih.gov
The following table represents a typical ADMET profile predicted for a generic 1,3,4-oxadiazole derivative, based on findings for similar compounds.
| ADMET Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for central nervous system activity, depending on the specific derivative. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |
| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |
| Ames Mutagenicity | Non-mutagenic | Suggests a low potential to cause genetic mutations. |
Computational Drug-Likeness Profiling and Scoring
Drug-likeness profiling assesses whether a compound possesses properties that would make it a likely candidate for an oral drug. This evaluation is often based on established rules and filters derived from the analysis of successful oral drugs.
One of the most widely used sets of guidelines is Lipinski's Rule of Five. nih.gov This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. Studies on various 1,3,4-oxadiazole derivatives often show compliance with these rules, suggesting good potential for oral bioavailability. nih.gov
Another important guideline is Veber's rule, which suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area of no more than 140 Ų. Many 1,3,4-oxadiazole compounds also satisfy these criteria. nih.gov
The following table provides a representative drug-likeness profile for a generic 1,3,4-oxadiazole derivative, illustrating the types of parameters assessed.
| Drug-Likeness Parameter | Predicted Value | Compliance |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Yes |
| Hydrogen Bond Donors | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | Yes |
| Log P (Octanol-Water Partition Coefficient) | < 5 | Yes |
| Topological Polar Surface Area (Ų) | < 140 | Yes |
| Number of Rotatable Bonds | ≤ 10 | Yes |
Structure Activity Relationship Sar Studies in 1,3,4 Oxadiazole Research
Impact of Substituent Variation on Molecular Recognition and Interaction with Biological Systems
The biological activity of 1,3,4-oxadiazole (B1194373) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and any associated rings. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capabilities, thereby dictating its interaction with biological targets.
Effects of Aromatic and Heteroaromatic Substituents on Molecular Interactions
The incorporation of aromatic and heteroaromatic moieties is a common strategy in the design of 1,3,4-oxadiazole-based compounds. In the case of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, the terminal phenyl group of the benzyloxy substituent serves as a key aromatic feature. Such aromatic rings are crucial for establishing various non-covalent interactions with biological macromolecules.
Research indicates that aryl substituents can engage in π-π stacking interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding site. The presence of the oxadiazole ring itself can also contribute to these stacking interactions. Furthermore, the position of substituents on an attached aryl ring significantly impacts biological activity, with para-substituted compounds often showing preference over other substitution patterns. The addition of further heterocyclic rings to the 1,3,4-oxadiazole core can also enhance the antimicrobial effect of the resulting molecule.
The specific nature of the aromatic or heteroaromatic system can fine-tune the electronic and steric properties of the entire molecule, influencing its ability to fit into a binding pocket and interact with its target. For instance, the introduction of a pyridine (B92270) ring is a common feature in antitubercular derivatives.
Table 1: Influence of Aromatic and Heteroaromatic Substituents on Biological Activity
| Substituent Type | Observed Effect on Molecular Interaction/Activity | Potential Interaction Type | Example Context |
|---|---|---|---|
| Phenyl Group | Can enhance binding to protein active sites. | π-π stacking, hydrophobic interactions. | General enzyme inhibitors |
| Substituted Phenyl (e.g., p-tolyl) | Positional changes of substituents (ortho, meta, para) significantly alter activity. | Steric hindrance, altered electronics, specific H-bonds. | Antimicrobial agents |
| Naphthyl Group | Often increases lipophilicity and can enhance activity. | Enhanced hydrophobic and π-π interactions. | Anti-mycobacterial agents |
| Pyridine Ring | Frequently associated with enhanced antitubercular activity. | Hydrogen bonding via ring nitrogen, dipole interactions. | Antitubercular compounds |
| Benzimidazole | Can confer potent and selective inhibitory activity. | Specific hydrogen bonding and stacking interactions. | GSK-3β inhibitors nih.gov |
Role of Alkyl and Alkoxy Substituents in Modulating Binding Affinities
Alkyl and alkoxy groups, such as the benzyloxymethyl substituent in the title compound, play a critical role in modulating a molecule's physicochemical properties and its binding affinity for biological targets. The benzyloxy portion can be considered a bulky alkoxy-type substituent.
The primary role of these groups is to influence the lipophilicity of the compound. Longer alkyl chains generally increase lipophilicity, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. Studies on certain 1,3,4-oxadiazol-2-amines have shown that the length of an attached alkyl chain significantly affects antimycobacterial activity, with chains of 10 to 12 carbons demonstrating the most potent effects.
However, the introduction of alkoxy groups can also introduce repulsive interactions. Research has revealed evidence of a repulsive interaction between the oxadiazole ring and an adjacent alkoxy oxygen atom, which can prevent the molecule from achieving planarity in an excited state, thereby affecting its properties. The flexibility of linkers, such as the methylene (B1212753) (-CH2-) group in the benzyloxymethyl substituent, also allows the terminal aromatic group to adopt an optimal orientation for binding within a receptor site.
Table 2: Effect of Alkyl and Alkoxy Substituents on Binding Affinity
| Substituent | General Effect | Mechanism of Action | Observed Outcome |
|---|---|---|---|
| Long Alkyl Chains (e.g., C10-C12) | Increases lipophilicity. | Enhances hydrophobic interactions with target. | Increased antimycobacterial activity. |
| Methoxy Group | Can enhance activity when substituted on an aromatic ring. | Alters electronic distribution; can act as H-bond acceptor. | Enhanced antibacterial activity in quinolone hybrids. mdpi.com |
| Alkoxy Group adjacent to Oxadiazole | Can decrease molecular planarity. | Potential repulsive interaction between heteroatoms. | Reduced quantum yield in fluorescent compounds. |
| (Benzyloxy)methyl Group | Combines flexibility with a bulky aromatic terminus. | Allows optimal positioning for hydrophobic and π-π interactions. | Contributes to binding affinity in various enzyme systems. |
Influence of Halogenation on Molecular Recognition Events
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic rings of 1,3,4-oxadiazole derivatives is a powerful strategy for modulating their biological activity. Halogens can influence molecular recognition through several mechanisms, including altering the electronic nature of the aromatic ring and participating in specific non-covalent interactions known as halogen bonds.
Halogenation often enhances the biological potency of a compound. For example, the presence of a halogen on the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazoles has been shown to enhance antibacterial activity. mdpi.com In other studies, derivatives containing bromine or chlorine groups on a phenyl substituent demonstrated high tuberculostatic activity. One study found that a compound featuring two ortho-bromo groups on different aromatic rings attached to the oxadiazole moiety exhibited the highest activity in its class. mdpi.com
This enhancement can be attributed to the ability of halogens to act as hydrophobic, electron-withdrawing groups that can also form halogen bonds with electron-rich atoms like oxygen or nitrogen in a receptor's active site.
Table 3: Impact of Halogenation on the Activity of 1,3,4-Oxadiazole Derivatives
| Halogen Substituent | Position on Aromatic Ring | Observed Biological Effect | Reference Context |
|---|---|---|---|
| Chlorine (Cl) | General | Enhances antibacterial activity. | S-substituted 2-mercapto-1,3,4-oxadiazoles |
| Bromine (Br) | General | Showed high tuberculostatic activity. | Pyridine derivatives of S-substituted 1,3,4-oxadiazole-2-thiols |
| Ortho-Bromo (x2) | Ortho | Strongest antibacterial and antifungal activity in the series. | Aniline derivatives |
| Bromine (Br) | Para on phenylpropanone moiety | Strong anti-inflammatory effect, comparable to Indomethacin. | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole |
Stereochemical Considerations and Enantiomeric Effects in Oxadiazole Derivatives
While the this compound molecule itself is achiral, the introduction of stereocenters into derivatives of the 1,3,4-oxadiazole scaffold can have profound effects on their biological activity. Biological systems, such as enzymes and receptors, are chiral environments, meaning they can interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a strong therapeutic response, while the other (the distomer) may have lower activity, no activity, or even produce undesirable off-target effects.
Therefore, controlling the stereochemistry during synthesis is a critical aspect of modern drug design. Research into other classes of oxadiazoles (B1248032) has demonstrated the importance of chirality. For instance, a stereochemically selective synthesis of certain sulfonyl oxadiazole compounds led to a significant, up to eightfold, enhancement in cell inhibition activity compared to a racemic mixture. researchgate.net This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the biological target.
Although specific studies on the enantiomeric effects of chiral derivatives directly related to this compound are not widely documented, the principle remains universally applicable. If a chiral center were introduced, for example, by modifying the benzylic methylene bridge or substituting the phenyl ring with a chiral group, it would be expected that the resulting enantiomers would exhibit different binding affinities and biological activities.
Rational Design Principles for Modulating Specific Molecular Interactions
The rational design of 1,3,4-oxadiazole derivatives with specific biological activities hinges on a clear understanding of the structure-activity relationships discussed. The 1,3,4-oxadiazole ring itself is a key starting point, often employed as a metabolically stable bioisostere for amide or ester functionalities, which can improve a drug candidate's pharmacokinetic profile. nih.govnih.gov
Key design principles include:
Leveraging Aromatic Interactions: Incorporating aromatic and heteroaromatic rings, like the phenyl group in the benzyloxy substituent, is a primary strategy. These groups can be positioned to form specific π-π stacking, hydrophobic, or cation-π interactions with a target protein, anchoring the molecule in the binding site.
Modulating Lipophilicity and Flexibility: The use of alkyl and alkoxy substituents allows for the fine-tuning of the molecule's lipophilicity. This is crucial for controlling its absorption, distribution, and ability to access hydrophobic binding pockets. Flexible linkers, such as the methylene group, enable the active parts of the molecule to adopt the correct conformation for optimal binding.
Utilizing Halogenation: The strategic placement of halogens can significantly enhance binding affinity. This can be due to their ability to form halogen bonds, which are specific and directional interactions, or by modifying the electronic character of the molecule to favor interaction with the target.
Controlling Stereochemistry: When a design introduces a chiral center, the synthesis of single enantiomers is highly desirable. This avoids the administration of inactive or potentially harmful distomers and maximizes the therapeutic effect by ensuring the molecule has the precise 3D geometry required for optimal target recognition. researchgate.net
By systematically applying these principles, medicinal chemists can modify the this compound scaffold and other related structures to develop potent and selective agents for a wide range of biological targets.
Emerging Research Directions and Future Perspectives for 2 Benzyloxy Methyl 1,3,4 Oxadiazole
Development of Innovative Synthetic Routes and Sustainable Methodologies
Traditional methods for synthesizing 1,3,4-oxadiazole (B1194373) derivatives often involve hazardous reagents, harsh reaction conditions, and significant waste production. nih.gov The future of synthesizing compounds like 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole lies in the adoption of green and sustainable chemistry principles. These innovative techniques aim to improve efficiency, reduce environmental impact, and enhance cost-effectiveness. nih.gov
Key sustainable methodologies being explored for the synthesis of the 1,3,4-oxadiazole scaffold include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com
Solvent-Free Reactions: Performing reactions without a solvent, for instance by using grinding techniques, minimizes the use of volatile organic compounds, which are often toxic and environmentally damaging. researchgate.net An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net
Green Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water or ionic liquids, and the use of non-toxic, reusable catalysts, are central to sustainable synthesis. nih.gov For example, copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl-1,3,4-oxadiazoles. organic-chemistry.org
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. A one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from benzohydrazide (B10538) and carboxylic acid has been reported using coupling and dehydrating agents. nih.gov
| Methodology | Principle | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Reduced reaction time, higher yields, cleaner products. | nih.govmdpi.com |
| Grinding (Mechanochemistry) | Solvent-free reaction under mechanical force. | Avoids organic solvents, simple workup, eco-friendly. | researchgate.net |
| Green Catalysis | Employing non-toxic and reusable catalysts (e.g., metal nanoparticles). | Reduces catalyst waste, improves scalability and cost-effectiveness. | nih.govorganic-chemistry.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce chemical reactions. | Enhanced reaction rates, improved yields, milder conditions. | mdpi.com |
The development of these routes for this compound specifically would represent a significant advancement, aligning its production with modern standards of environmental responsibility and efficiency.
Integration of Advanced Computational Approaches in Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities while predicting their properties before synthesis. For a target like this compound, these approaches can accelerate the identification of potent and selective drug candidates.
Key computational techniques applicable to the 1,3,4-oxadiazole framework include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For 1,3,4-oxadiazole derivatives, docking studies have been used to investigate interactions with the active sites of enzymes like peptide deformylase and α-glucosidase, providing insights into their antibacterial and antidiabetic potential, respectively. nih.govjchr.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, these models can predict the activity of new, unsynthesized molecules, guiding the design of more potent derivatives. nih.gov
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net Early prediction of these drug-like properties helps in identifying candidates with favorable pharmacokinetic profiles and avoiding costly failures in later stages of drug development. researchgate.net For a related compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, computational tools predicted good intestinal absorption and identified potential metabolic pathways. researchgate.net
| Computational Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Simulates ligand-receptor binding. | Binding affinity, interaction modes, potential biological targets. | nih.govjchr.org |
| QSAR | Relates molecular structure to biological activity. | Predicts potency of new derivatives, guides structural modifications. | nih.gov |
| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. | Oral bioavailability, metabolic stability, potential toxicity. | researchgate.net |
Applying these computational strategies to this compound would enable a more targeted and efficient exploration of its therapeutic potential, guiding structural modifications to enhance efficacy and selectivity against specific biological targets.
Interdisciplinary Research Bridging Chemical Synthesis and Theoretical Chemistry
The synergy between synthetic organic chemistry and theoretical chemistry offers a powerful paradigm for advancing heterocyclic chemistry. While synthetic chemists build molecules, theoretical chemists provide a deeper understanding of their electronic structure, stability, and reactivity, which can, in turn, inform and guide new synthetic strategies.
This interdisciplinary approach is crucial for the future development of compounds like this compound. Theoretical studies can:
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of reaction pathways, helping to explain experimental outcomes and optimize reaction conditions for higher yields and selectivity.
Predict Molecular Properties: Quantum chemical calculations can determine properties such as molecular orbital energies, charge distributions, and spectroscopic characteristics, which correlate with the compound's reactivity and biological interactions. pharmaceuticaljournal.in
Guide Catalyst Design: Theoretical models can aid in the design of more efficient catalysts for sustainable synthetic methods by providing insights into catalyst-substrate interactions.
The flexible lead chemical 1,3,4-oxadiazole has played an important role in the theory-building process for heterocyclic compounds. pharmaceuticaljournal.in By integrating computational predictions with empirical synthetic work, researchers can create a feedback loop where theoretical insights guide experimental design, and experimental results validate and refine theoretical models. This collaborative approach will undoubtedly accelerate the discovery and development of novel 1,3,4-oxadiazole derivatives, including this compound, for a wide range of applications in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole derivatives?
A common method involves cyclization of acylhydrazides or condensation reactions using substituted benzaldehyde derivatives. For example, refluxing a triazole precursor with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification, yields oxadiazole derivatives . The Ainsworth synthesis (thermolysis of ethyl 2-(2-formylhydrazono) acetate) is another foundational route for unsubstituted 1,3,4-oxadiazoles, adaptable for benzyloxy-substituted variants through functional group modifications .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What factors influence the stability of the 1,3,4-oxadiazole core in this compound?
The aromaticity of the oxadiazole ring contributes to its stability, but substituents like electron-withdrawing groups (e.g., trifluoromethyl) or bulky moieties (e.g., benzyloxy) can enhance stability by reducing ring strain. Steric hindrance from substituents also mitigates hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like VEGFR-2 kinase. Validate with ADME predictions (e.g., Lipinski’s rules) to ensure drug-likeness .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory activity using COX-2 inhibition assays. For kinase inhibition, employ fluorescence-based ATPase assays .
Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?
- Validate docking results : Use multiple scoring functions (e.g., Glide, GOLD) and molecular dynamics simulations to assess binding mode consistency.
- Re-evaluate assay conditions : Ensure proper solubility (e.g., DMSO concentration ≤1%) and confirm compound integrity post-assay via LC-MS .
- Cross-reference structural analogs : Compare with known active oxadiazole derivatives (e.g., anti-inflammatory 2-substituted aryl-5-(2,4,6-trichlorophenoxy) derivatives) to identify trends .
Q. What methodologies assess the electroluminescent potential of this compound in OLEDs?
- Photophysical studies : Measure photoluminescence (PL) spectra in thin films to determine emission maxima and quantum yields.
- Electrochemical analysis : Cyclic voltammetry (CV) estimates HOMO/LUMO levels (e.g., HOMO ≈ -6.2 eV for fluorenyl-substituted analogs).
- Device fabrication : Test electroluminescence (EL) efficiency in multilayer OLED structures using ITO/HTL/EML/ETL configurations .
Q. What strategies optimize pharmacokinetic properties (ADME) of benzyloxy-oxadiazole derivatives?
- Lipophilicity adjustments : Introduce polar groups (e.g., –OH, –COOH) to improve solubility while maintaining logP <5.
- Metabolic stability : Replace labile esters with ethers (e.g., benzyloxy to methoxy) to reduce CYP450-mediated degradation.
- Permeability : Use PAMPA assays to assess passive diffusion and modify substituents (e.g., smaller alkyl chains) to enhance Caco-2 cell permeability .
Data Contradictions and Validation
Q. How can inconsistent NMR data for oxadiazole derivatives be addressed?
Q. Why might synthetic yields vary significantly for similar derivatives?
- Substituent reactivity : Electron-deficient benzaldehydes (e.g., nitro groups) may slow cyclization, reducing yields.
- Purification challenges : Hydrophobic derivatives (e.g., trifluoromethyl) may require silica gel chromatography with hexane/EtOAc gradients .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., reflux time, catalyst loading) meticulously.
- Data cross-validation : Combine NMR, HRMS, and single-crystal XRD (if available) for structural confirmation .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
